molecular formula C10H7IN2 B14142454 3-Iodo-1-methyl-1H-indole-2-carbonitrile CAS No. 490039-74-2

3-Iodo-1-methyl-1H-indole-2-carbonitrile

Cat. No.: B14142454
CAS No.: 490039-74-2
M. Wt: 282.08 g/mol
InChI Key: QXGALILDCZLQRW-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-1H-indole-2-carbonitrile typically involves the iodination of 1-methyl-1H-indole-2-carbonitrile. One common method includes the use of iodine and potassium hydroxide in an aromatic electrophilic substitution reaction . The reaction is carried out under controlled conditions to ensure the selective iodination at the 3-position of the indole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of indole-2-carboxylic acids or indoline derivatives.

Scientific Research Applications

3-Iodo-1-methyl-1H-indole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylindole-3-carboxaldehyde
  • 3-Iodoindole
  • 1-Methyl-1H-indole-2-carbonitrile

Uniqueness

3-Iodo-1-methyl-1H-indole-2-carbonitrile is unique due to the presence of both the iodine atom and the nitrile group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

490039-74-2

Molecular Formula

C10H7IN2

Molecular Weight

282.08 g/mol

IUPAC Name

3-iodo-1-methylindole-2-carbonitrile

InChI

InChI=1S/C10H7IN2/c1-13-8-5-3-2-4-7(8)10(11)9(13)6-12/h2-5H,1H3

InChI Key

QXGALILDCZLQRW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C#N)I

Origin of Product

United States

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